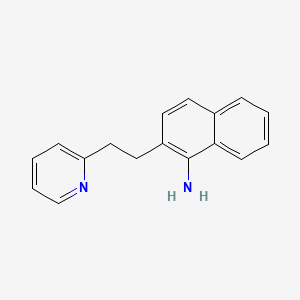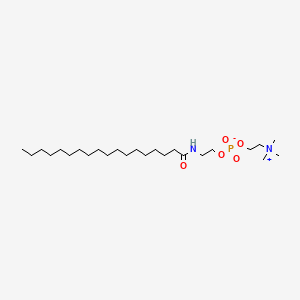
Desethylreboxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethylreboxetine is a metabolite of reboxetine, a selective norepinephrine reuptake inhibitor used primarily as an antidepressant. Reboxetine is known for its efficacy in treating major depressive disorder and has been used off-label for conditions such as panic disorder and attention deficit hyperactivity disorder . This compound retains the pharmacological activity of its parent compound and is of interest in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desethylreboxetine can be synthesized through the desethylation of reboxetine. This process involves the removal of an ethyl group from the parent compound. The synthetic route typically involves the use of reagents such as hydrochloric acid and catalysts under controlled conditions to achieve the desired desethylation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and enantiomeric separation of the compound . The production is carried out under stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Desethylreboxetine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Desethylreboxetine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on norepinephrine reuptake and its potential role in modulating neurotransmitter levels.
Medicine: this compound is investigated for its therapeutic potential in treating depression and other neurological disorders.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs and for quality control purposes
Mechanism of Action
Desethylreboxetine exerts its effects by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. By blocking the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This mechanism is similar to that of reboxetine, but this compound may have different pharmacokinetic properties .
Comparison with Similar Compounds
Reboxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
Desmethylimipramine: Another norepinephrine reuptake inhibitor with a similar mechanism of action.
Atomoxetine: A selective norepinephrine reuptake inhibitor used for attention deficit hyperactivity disorder.
Uniqueness: Desethylreboxetine is unique in its specific metabolic pathway and its potential for different pharmacokinetic properties compared to its parent compound. Its selective inhibition of norepinephrine reuptake without significant effects on other neurotransmitters makes it a valuable tool for studying the role of norepinephrine in various physiological and pathological conditions .
Properties
CAS No. |
252570-32-4 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
InChI Key |
PODXMAMDNUUSTL-IAGOWNOFSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



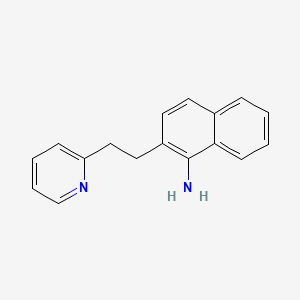
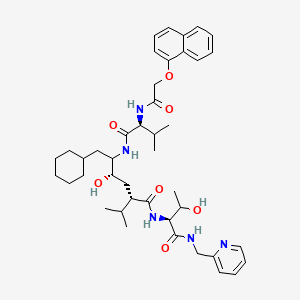

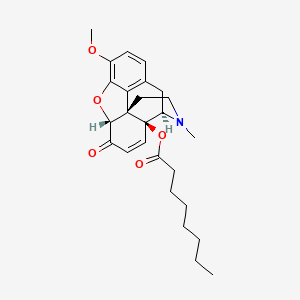
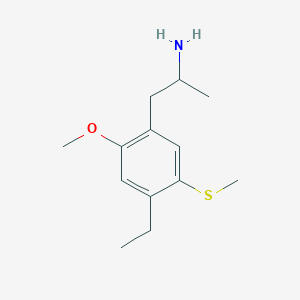
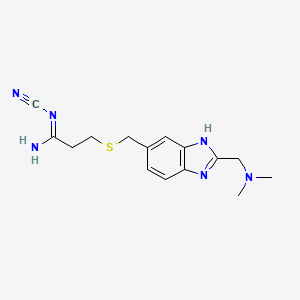

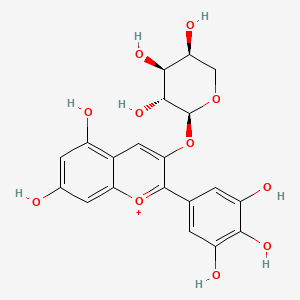
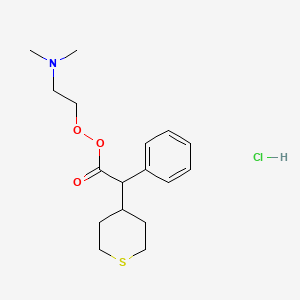
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
